(2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid
Description
Properties
CAS No. |
1630421-15-6 |
|---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H7NO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,8,11H,(H,12,13)/t8-/m0/s1 |
InChI Key |
WNSURQHMHJSIGA-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@@H](C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The valorization of vicinal glycols into α-hydroxy carboxylic acids via CuO nanoparticle (NP)-catalyzed dehydrogenation has emerged as a robust strategy. For (2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid, the proposed substrate is 1-(4-cyanophenyl)-1,2-ethanediol. Under aerobic conditions, CuO NPs (7.5 mol%) and KOH (2 equiv.) in toluene at 120°C facilitate sequential dehydrogenation and oxidation (Figure 1). The hydroxyl groups coordinate to CuO surfaces, inducing β-hydrogen elimination to form an α-keto intermediate, which undergoes base-assisted tautomerization to the carboxylate. Acid workup yields the free acid.
Table 1: Optimization of Reaction Conditions for Glycol Dehydrogenation
| Parameter | Optimal Value | Yield (%) | Catalyst Stability |
|---|---|---|---|
| Catalyst Loading | 7.5 mol% CuO-1 NPs | 82 | >5 cycles |
| Temperature | 120°C | 85 | - |
| Base | KOH | 88 | - |
| Solvent | Toluene | 78 | - |
Stereochemical Outcomes
The reaction produces racemic 2-(4-cyanophenyl)-2-hydroxyacetic acid, necessitating enantiomeric resolution. Chiral HPLC using a cellulose-based stationary phase (e.g., Chiralpak IC) separates the (2S) and (2R) enantiomers. The (2S) enantiomer elutes earlier under normal-phase conditions (hexane:isopropanol 90:10, 0.8 mL/min), achieving >99% enantiomeric excess (ee) after two purification cycles.
Hydrolysis of (2S)-2-(4-Cyanophenyl)-2-Hydroxyacetate Esters
Ester Synthesis and Hydrolysis
Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate serves as a key intermediate. Its synthesis involves esterification of racemic 2-(4-cyanophenyl)-2-hydroxyacetic acid with methanol under acidic conditions (H₂SO₄, 60°C, 6 h), followed by enzymatic resolution using Candida antarctica lipase B to isolate the (2S)-ester (92% ee). Hydrolysis with 2M NaOH at 80°C for 4 h yields the (2S)-acid after neutralization (HCl) and recrystallization (ethanol/water, 75% yield).
Table 2: Comparison of Ester Hydrolysis Conditions
| Ester | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl ester | NaOH | 80°C | 4 | 75 |
| Ethyl ester | KOH | 70°C | 6 | 68 |
| Benzyl ester | LiOH | 25°C | 12 | 81 |
Asymmetric Synthesis via Chiral Auxiliaries
Evans’ Oxazolidinone Methodology
The (2S)-configuration is induced using (S)-4-benzyloxazolidin-2-one. 4-Cyanophenylacetic acid is converted to its mixed anhydride (ClCO₂Et, N-methylmorpholine), which couples with the oxazolidinone to form a diastereomeric acyloxazolidinone. Diastereoselective hydroxylation (OsO₄, NMO) and cleavage (LiOH/H₂O₂) afford the (2S)-acid with 94% ee.
Enzymatic Dynamic Kinetic Resolution
Racemic 2-(4-cyanophenyl)-2-hydroxyacetamide is subjected to Pseudomonas cepacia lipase in vinyl acetate, achieving 89% conversion and 98% ee for the (2S)-amide. Acid hydrolysis (HCl, 100°C) provides the (2S)-acid in 83% yield.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency Metrics Across Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Dehydrogenation | 82 | 50 (racemic) | High | Moderate |
| Ester Hydrolysis | 75 | 92 | Medium | Low |
| Evans’ Auxiliary | 68 | 94 | Low | High |
| Enzymatic Resolution | 83 | 98 | Medium | High |
Catalytic dehydrogenation offers scalability but requires post-synthesis resolution. Enzymatic methods provide superior enantioselectivity but incur higher costs due to biocatalyst requirements .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (2S)-2-(4-cyanophenyl)-2-oxoacetic acid.
Reduction: Formation of (2S)-2-(4-aminophenyl)-2-hydroxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxyacetic acid moiety can form ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of (2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid with similar compounds:
Key Observations :
- Electron-Withdrawing Substituents: The 4-cyano group lowers pKa compared to 4-hydroxy derivatives due to increased acidity from resonance stabilization of the conjugate base.
- Solubility : Polar substituents (e.g., -OH, -F) enhance water solubility, while hydrophobic groups (e.g., biphenyl, diphenyl) reduce it .
- Crystallinity : The 4-hydroxyphenyl derivative forms stable hydrogen-bonded dimers in crystal lattices, as seen in its X-ray structure .
Biological Activity
(2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a cyanophenyl group, which enhances its chemical reactivity and biological interactions. The hydroxyl group allows for hydrogen bonding, while the carboxylic acid moiety contributes to ionic interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme overactivity.
- Anticancer Properties : Preliminary studies suggest that it may have anticancer effects, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in various chronic diseases.
The mechanism by which this compound exerts its biological effects involves:
- Target Interaction : The cyanophenyl group participates in hydrophobic interactions with target proteins, while the hydroxyacetic acid moiety can form ionic bonds, modulating the activity of enzymes or receptors.
- Modulation of Signaling Pathways : By interacting with specific molecular targets, this compound may influence key signaling pathways associated with inflammation and cancer progression.
Research Findings
Recent studies have explored the pharmacological potential of this compound. Key findings include:
-
In Vitro Studies : Laboratory experiments have demonstrated that the compound can inhibit specific cancer cell lines, suggesting its potential as an anticancer agent.
Cell Line IC50 (µM) Effect MCF-7 (Breast) 25 Inhibition HeLa (Cervical) 30 Inhibition A549 (Lung) 20 Inhibition - Anti-inflammatory Activity : In animal models, this compound has shown a reduction in inflammatory markers such as TNF-alpha and IL-6.
- Structure-Activity Relationship (SAR) : Studies indicate that modifications to the cyanophenyl group can enhance or diminish biological activity, highlighting the importance of structural features in drug design.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study on its effects on human cancer cell lines showed significant inhibition of growth in breast and lung cancer cells.
- Case Study 2 : Research involving animal models indicated that administration of the compound led to decreased inflammation in models of arthritis.
Q & A
Q. What are the established synthetic routes for (2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid, and how can enantiomeric purity be ensured during synthesis?
Methodological Answer: The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective hydroxylation of prochiral ketones using chiral catalysts (e.g., Sharpless dihydroxylation) can yield the desired (S)-configuration . Enantiomeric purity is validated via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry, with corroboration by X-ray crystallography to confirm absolute configuration .
Q. How do the electronic properties of the 4-cyano substituent influence the compound's acidity compared to analogs like 4-fluoro derivatives?
Methodological Answer: The electron-withdrawing cyano group lowers the pKa of the α-hydroxy acid compared to electron-donating substituents (e.g., -OCH₃). Titration experiments under controlled pH (e.g., using potentiometric titrations) and computational DFT calculations (e.g., Gaussian software) quantify this effect. For instance, the 4-cyano derivative exhibits a pKa ~2.5–3.0, whereas 4-fluoro analogs (e.g., ) show pKa ~3.1–3.5 due to weaker electron withdrawal .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting NMR signals resolved?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks, particularly near aromatic (δ 7.5–8.0 ppm) and hydroxyl regions.
- LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- IR : Identify -OH (~3200 cm⁻¹) and -CN (~2240 cm⁻¹) stretches. Discrepancies in coupling constants or integration ratios are addressed by variable-temperature NMR or deuteration studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer: Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the cyano group).
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models.
- Prodrug Design : Mask the hydroxyl group with ester prodrugs to enhance membrane permeability .
Q. What computational methods predict the compound's reactivity in nucleophilic or electrophilic environments?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., carbonyl carbon) or electrophilic substitution (e.g., para to -CN). Solvent effects are incorporated via PCM models. Validation is achieved through kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) .
Q. How does stereochemical inversion (e.g., R vs. S configuration) impact binding affinity to target enzymes like hydroxymandelate synthases?
Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to simulate interactions between enantiomers and enzyme active sites. Experimentally, synthesize both enantiomers and measure IC₅₀ values via enzyme inhibition assays. For example, the (S)-enantiomer may show 10–100x higher affinity due to optimal hydrogen bonding with catalytic residues .
Q. What strategies optimize the compound's stability under physiological pH for long-term cell culture studies?
Methodological Answer: Stability is assessed via accelerated degradation studies (pH 1–10, 37°C). Buffered solutions (e.g., PBS) at pH 6.5–7.4 minimize hydrolysis. Lyophilization with cryoprotectants (e.g., trehalose) or storage at -80°C in amber vials prevents photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
